

JNJ-42165279: A Technical Guide for Neuroscience Research

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Compound of Interest		
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Introduction

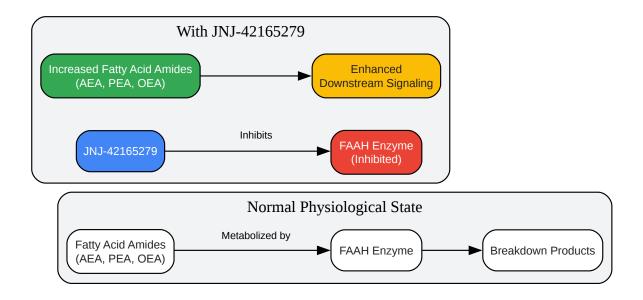
JNJ-42165279 is a potent and selective, orally bioavailable inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound has been investigated for its therapeutic potential in a range of neuroscience-related disorders, including anxiety and mood disorders. By inhibiting FAAH, JNJ-42165279 prevents the breakdown of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), as well as other signaling lipids like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). This mechanism leads to an elevation of these lipids in both the central nervous system and the periphery, thereby potentiating their downstream signaling effects. This technical guide provides a comprehensive overview of the preclinical and clinical data on JNJ-42165279, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Core Mechanism of Action

JNJ-42165279 acts as a covalently binding but slowly reversible inhibitor of FAAH.[1] It is a substrate for the enzyme and inactivates it by binding to the catalytic site.[1] This inhibition leads to an increase in the levels of fatty acid amides, which are the natural substrates of FAAH.

Signaling Pathway of FAAH Inhibition by JNJ-42165279





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Caption: Mechanism of FAAH inhibition by JNJ-42165279.

Preclinical Data In Vitro Activity

JNJ-42165279 is a potent inhibitor of both human and rat FAAH. The inhibitory concentrations (IC50) were determined after a 1-hour incubation with the enzyme.

Target	IC50 (nM)	Reference
Human FAAH (hFAAH)	70 ± 8	[2]
Rat FAAH (rFAAH)	313 ± 28	[2]

JNJ-42165279 demonstrates high selectivity. In a panel of 50 receptors, enzymes, transporters, and ion channels, it did not produce greater than 50% inhibition at a concentration of 10 μ M.[2] It also did not inhibit key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at 10 μ M.[2]



In Vivo Pharmacokinetics and Pharmacodynamics (Rat)

Oral administration of JNJ-42165279 to rats resulted in dose-dependent increases in the plasma and brain concentrations of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).

Dose (mg/kg, p.o.)	Analyte	Fold Increase (Plasma)	Fold Increase (Brain)	Time Point	Reference
10	AEA	~4x	~6x	1 hour	[2]
10	OEA	~2x	~3x	1 hour	[2]
10	PEA	~2x	~2.5x	1 hour	[2]

Pharmacokinetic parameters were determined in rats following intravenous and oral administration.

Route	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUCinf (h·µg/m L)	T1/2 (h)	Bioavail ability (%)	Referen ce
IV	2	-	-	0.6 ± 0.1	1.1 ± 0.5	-	[2]
РО	10	0.5 ± 0.06	0.50 ± 0	0.92 ± 0.13	-	32 ± 4	[2]

A higher oral dose of 20 mg/kg in rats resulted in a maximum plasma concentration (Cmax) of 4.2 μ M at 1 hour, which decreased to approximately 130 nM at 8 hours.[2] Brain concentrations were slightly higher than plasma at Cmax (6.3 μ M at 1 hour) and diminished to 167 nM by 8 hours.[2]

Efficacy in a Neuropathic Pain Model

In the spinal nerve ligation (SNL) model of neuropathic pain in rats, JNJ-42165279 demonstrated a dose-dependent reduction in tactile allodynia. The ED90 was determined to be 22 mg/kg, which corresponded to a plasma concentration of 2.5 µM at 30 minutes post-dose.[2]



Clinical Data

Phase 1: Healthy Volunteers (Multiple-Ascending Dose and PET Study)

A study in healthy volunteers assessed the pharmacokinetics, pharmacodynamics, and brain FAAH occupancy of JNJ-42165279.

Pharmacokinetics: Following oral administration, JNJ-42165279 was rapidly absorbed, with plasma concentrations increasing in a dose-dependent manner.[3] The mean plasma half-life ranged from 8.14 to 14.1 hours.[3]

Pharmacodynamics - FAAH Inhibition and FAA Elevation:

Dose (mg, once daily for 10 days)	Leukocyte FAAH Activity Inhibition (Trough)	Plasma AEA Increase (Peak)	Plasma OEA/PEA Increase (Peak)	CSF AEA Increase (Day 10)	Reference
10	>90%	5.5-10 fold	4.3-5.6 fold	~45-fold	[3]
25-100	>90%	5.5-10 fold	4.3-5.6 fold	-	[3]

Brain FAAH Occupancy (PET with [11C]MK-3168):

Brain FAAH Occupancy (at Cmax)	Brain FAAH Occupancy (at Trough)	Reference
Appreciable	>50%	[3]
Appreciable	-	[3]
96-98%	>80%	[3]
96-98%	-	[3]
96-98%	-	[3]
	Occupancy (at Cmax) Appreciable Appreciable 96-98% 96-98%	Occupancy (at Cmax)Occupancy (at Trough)Appreciable>50%Appreciable-96-98%>80%96-98%-



Saturation of brain FAAH occupancy was observed at doses of 10 mg and higher.[3]

Phase 2a: Social Anxiety Disorder (SAD)

A 12-week, randomized, double-blind, placebo-controlled study evaluated the efficacy of JNJ-42165279 (25 mg once daily) in 149 subjects with SAD.[4][5][6]

Endpoint	JNJ-42165279 (n=74)	Placebo (n=75)	p-value	Reference
Primary: Change from baseline in LSAS Total Score	-29.4 (SD 27.47)	-22.4 (SD 23.57)	Not Significant	[4]
Secondary: ≥30% improvement in LSAS Total Score	42.4%	23.6%	0.04	[4]
Secondary: CGI-I "much" or "very much" improved	44.1%	23.6%	0.02	[4]

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation.

Phase 2: Autism Spectrum Disorder (ASD)

A 12-week, randomized, double-blind, placebo-controlled study assessed the efficacy of JNJ-42165279 (25 mg twice daily) in 61 adolescents and adults with ASD.[7] The primary endpoints were not met.



Endpoint	JNJ-42165279	Placebo	p-value	Reference
Primary: Change in ABI-Core Domain Score	No significant reduction	No significant reduction	0.284	[7]
Primary: Change in ABI-Social Communication Score	No significant reduction	No significant reduction	0.290	[7]
Primary: Change in ABI- Repetitive/Restri ctive Behavior Score	No significant reduction	No significant reduction	0.231	[7]
Secondary: Social Responsiveness Scale 2 (SRS-2)	Directionally favored JNJ- 42165279	-	0.064	[7]
Secondary: Repetitive Behavior Scale- Revised (RBS-R)	Directionally favored JNJ- 42165279	-	0.006	[7]
Secondary: Child Adolescent Symptom Inventory-Anxiety (CASI-Anx)	Directionally favored JNJ- 42165279	-	0.048	[7]

ABI: Autism Behavior Inventory.

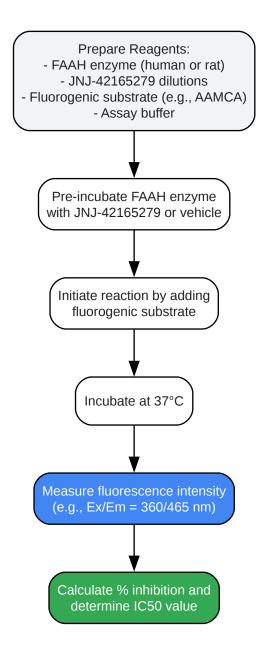
Phase 2a: Major Depressive Disorder (MDD) with Anxious Distress



A clinical trial (NCT02498392) was conducted to evaluate the efficacy of JNJ-42165279 in participants with MDD with anxious distress. As of the last update, the results of this study have not been published.

Experimental Protocols In Vitro FAAH Inhibition Assay (General Protocol)

This protocol is a general representation of a fluorometric assay to determine FAAH activity, similar to what would be used to determine the IC50 of JNJ-42165279.



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Caption: Workflow for determining in vitro FAAH inhibition.

Detailed Steps:

- Reagent Preparation: Prepare serial dilutions of JNJ-42165279 in a suitable solvent (e.g., DMSO) and then dilute into the assay buffer. Prepare the FAAH enzyme solution (recombinant human or rat) in assay buffer. Prepare the fluorogenic substrate solution (e.g., arachidonoyl-7-amino-4-methylcoumarin amide AAMCA).
- Enzyme-Inhibitor Pre-incubation: In a microplate, add the FAAH enzyme solution to wells containing either the JNJ-42165279 dilutions or vehicle control. Pre-incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
- Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Reaction Incubation: Incubate the plate at 37°C for a defined period.
- Fluorescence Measurement: Measure the fluorescence generated by the product (e.g., 7-amino-4-methylcoumarin AMC) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm).
- Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of JNJ-42165279 relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Leukocyte FAAH Activity Assay (from Clinical Trials)

This protocol describes the measurement of FAAH activity in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic biomarker.

Detailed Steps:

 Blood Collection and PBMC Isolation: Collect whole blood from subjects in tubes containing an anticoagulant (e.g., heparin). Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

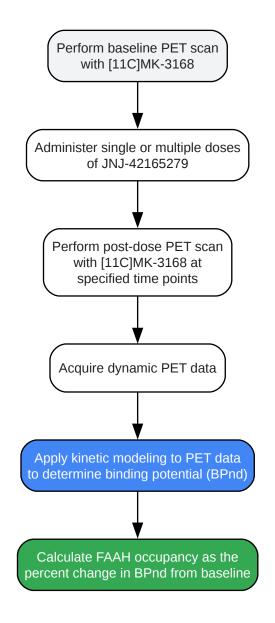


- Cell Lysis: Resuspend the isolated PBMCs in a lysis buffer and homogenize to release the intracellular contents, including the FAAH enzyme.
- Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization of FAAH activity.
- FAAH Activity Measurement: Perform a fluorometric or radiometric assay on the cell lysate, similar to the in vitro assay described above, using a known amount of total protein per reaction.
- Data Analysis: Express FAAH activity as the rate of product formation per unit of time per milligram of protein (e.g., pmol/min/mg protein). Calculate the percentage of remaining FAAH activity at post-dose time points relative to the pre-dose baseline.

Brain FAAH Occupancy Measurement by PET (from Clinical Trials)

This protocol outlines the procedure for determining the in-brain occupancy of FAAH by JNJ-42165279 using Positron Emission Tomography (PET) with the radiotracer [11C]MK-3168.





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Caption: Workflow for determining brain FAAH occupancy using PET.

Detailed Steps:

- Subject Preparation: Screen healthy volunteers for eligibility.
- Baseline PET Scan: On the first day of the study, perform a baseline PET scan. This involves
 the intravenous injection of the radiotracer [11C]MK-3168, followed by dynamic brain
 imaging for a specified duration (e.g., 90 minutes).



- Drug Administration: Administer a single oral dose of JNJ-42165279 or placebo. For multipledose studies, subjects receive daily doses for a defined period.
- Post-Dose PET Scan: At a specified time after JNJ-42165279 administration (e.g., at the time of expected peak plasma concentration or at trough), perform a second PET scan with [11C]MK-3168.
- Image Acquisition and Analysis: Reconstruct the dynamic PET data. Co-register the PET images with an anatomical MRI scan for region-of-interest (ROI) analysis.
- Kinetic Modeling: Apply a suitable kinetic model (e.g., a two-tissue compartment model) to the time-activity curves for each ROI to estimate the non-displaceable binding potential (BPND) of [11C]MK-3168 at baseline and post-dose.
- Occupancy Calculation: Calculate the FAAH occupancy in each brain region using the following formula: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100

Conclusion

JNJ-42165279 is a well-characterized FAAH inhibitor with demonstrated target engagement in both preclinical models and human subjects. It effectively and dose-dependently inhibits FAAH in the brain and periphery, leading to a significant elevation of endogenous fatty acid amides. While preclinical studies showed promise in a model of neuropathic pain, clinical trials in social anxiety disorder and autism spectrum disorder have yielded mixed results, with some evidence of anxiolytic effects but failure to meet primary endpoints in larger studies. The extensive pharmacokinetic, pharmacodynamic, and brain occupancy data available for JNJ-42165279 make it a valuable tool for further neuroscience research into the role of the endocannabinoid system in health and disease. Further investigation may be warranted to explore its potential in other psychiatric and neurological conditions, possibly with optimized dosing strategies.

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